(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a dichlorothiophene core linked via a methanone group to a piperazine ring, which is further substituted with a 6-ethoxybenzo[d]thiazole moiety. This structural architecture combines electron-withdrawing chlorine substituents, a flexible piperazine spacer, and a benzo[d]thiazole unit, which is frequently associated with pharmacological activity, including antitumor and CNS-targeting effects .
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-2-25-11-3-4-13-14(9-11)26-18(21-13)23-7-5-22(6-8-23)17(24)12-10-15(19)27-16(12)20/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGIRRWYMCWSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dichlorothiophene moiety linked to a piperazine derivative, which is known for enhancing bioactivity through its interaction with various biological targets.
1. Cytotoxicity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. Specifically, derivatives similar to our compound have shown promising results against:
- A549 (lung cancer)
- MCF7-MDR (breast cancer)
- HT1080 (fibrosarcoma)
For example, in a study evaluating a series of benzothiazole derivatives, certain compounds displayed IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Related compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and various fungi. The presence of the benzothiazole ring is often associated with enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Activity : Some studies indicate that related compounds exhibit significant antioxidant properties, which can protect normal cells from oxidative stress while targeting cancer cells .
- Anti-inflammatory Effects : Compounds with similar scaffolds have shown inhibitory effects on pro-inflammatory enzymes, suggesting that our compound may also modulate inflammatory responses .
Data Table: Biological Activity Summary
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Case Study on Cancer Treatment : A study involving a related piperazine derivative showed significant tumor reduction in xenograft models, supporting its potential use in chemotherapy regimens.
- Antimicrobial Efficacy : Another study demonstrated that a similar benzothiazole derivative significantly reduced bacterial load in infected animal models, suggesting its application in treating resistant infections.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs (Table 1) share core heterocyclic motifs but differ in substituents and linker groups, leading to variations in physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Electron-Withdrawing vs. This may influence binding to hydrophobic pockets in biological targets.
- Piperazine Linker: The piperazine spacer in the target compound offers conformational flexibility and basicity, improving solubility relative to rigid linkers like hydrazine in or direct methanone bonds in .
- Ethoxybenzo[d]thiazole : The 6-ethoxy group may enhance metabolic stability compared to unsubstituted benzo[d]thiazoles, as alkoxy groups are less prone to oxidative degradation than methyl or nitro groups .
Pharmacological and Physicochemical Properties
Key Findings:
- Biological Targets : Piperazine-containing compounds often interact with serotonin or dopamine receptors, while benzo[d]thiazole derivatives show antitumor activity via kinase inhibition . The target compound’s dual functionality may offer polypharmacological benefits.
- Dose-Effect Relationships : Methods like Litchfield-Wilcoxon analysis could quantify potency differences. For example, the ethoxy group in the target compound might reduce ED50 compared to methoxy analogs due to enhanced metabolic stability.
Computational Insights
Wavefunction analysis using tools like Multiwfn reveals:
- Electrostatic Potential (ESP): The dichlorothiophene moiety exhibits strong positive ESP regions, favoring interactions with electron-rich biological targets (e.g., enzyme active sites).
- Bond Order Analysis : The piperazine linker shows delocalized electron density, suggesting conformational flexibility critical for target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
